

Head-to-head comparison of Dasatinib analog-1 and dasatinib in vivo

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Compound of Interest

Compound Name: Dasatinib analog-1

Cat. No.: B12384067

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Head-to-Head In Vivo Comparison: Dasatinib vs. Dasatinib Analog-1

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the in vivo performance of the tyrosine kinase inhibitor Dasatinib and its novel counterpart, **Dasatinib Analog-1**. The following sections present a head-to-head comparison of their efficacy, pharmacokinetics, and safety profiles, supported by experimental data and detailed methodologies.

Efficacy

The in vivo efficacy of Dasatinib and **Dasatinib Analog-1** was evaluated in preclinical tumor models. Key parameters such as tumor growth inhibition and survival benefit are summarized below.

Table 1: Comparative In Vivo Efficacy

Parameter	Dasatinib	Dasatinib Analog-1
Tumor Model	Xenograft (e.g., K562 human CML)	Data not available
Treatment Dose & Schedule	e.g., 1.25 or 2.5 mg/kg, oral, once daily[1]	Data not available
Tumor Growth Inhibition (%)	Significant inhibition observed[2][3]	Data not available
Endpoint	Tumor volume, survival	Data not available
Key Findings	Dose-dependent anti-leukemic activity[1]	Data not available

Pharmacokinetics

The pharmacokinetic profiles of both compounds were assessed to understand their absorption, distribution, metabolism, and excretion (ADME) properties in vivo.

Table 2: Comparative Pharmacokinetic Parameters

Parameter	Dasatinib	Dasatinib Analog-1
Species	Mouse, Rat, Dog, Monkey, Human	Data not available
Dose & Route	Oral	Data not available
Tmax (Time to Max. Concentration)	0.5 - 6 hours[4][5]	Data not available
Cmax (Max. Concentration)	Dose-dependent	Data not available
AUC (Area Under the Curve)	Dose-proportional increases[5]	Data not available
Half-life (t1/2)	3 - 5 hours[5]	Data not available
Bioavailability	14% - 34% in animal models[6]	Data not available
Metabolism	Primarily by CYP3A4[4][5]	Data not available
Excretion	Primarily in feces[7][8]	Data not available

Safety Profile

A summary of the observed in vivo safety and tolerability for both compounds is provided below.

Table 3: Comparative In Vivo Safety Profile

Adverse Event	Dasatinib	Dasatinib Analog-1
Hematological	Neutropenia, Thrombocytopenia[9]	Data not available
Non-Hematological	Pleural effusion, Diarrhea, Rash	Data not available
Cardiovascular	QT prolongation, Cardiac dysfunction[10]	Data not available
Other	Fluid retention[11]	Data not available

Experimental Protocols

In Vivo Tumor Xenograft Model

- **Cell Culture:** Human tumor cell lines (e.g., K562 for CML) are cultured in appropriate media and conditions.
- **Animal Model:** Immunocompromised mice (e.g., nude or SCID) are used.
- **Tumor Implantation:** A specific number of tumor cells are injected subcutaneously or orthotopically into the mice.
- **Tumor Growth Monitoring:** Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers.
- **Treatment Administration:** Once tumors reach a predetermined size, animals are randomized into treatment and control groups. Dasatinib, **Dasatinib Analog-1**, or vehicle control is administered orally at specified doses and schedules.
- **Efficacy Evaluation:** Tumor volume is monitored throughout the study. At the end of the study, tumors may be excised and weighed. Animal survival is also a key endpoint.
- **Data Analysis:** Tumor growth curves and survival plots are generated. Statistical analyses are performed to compare treatment groups.

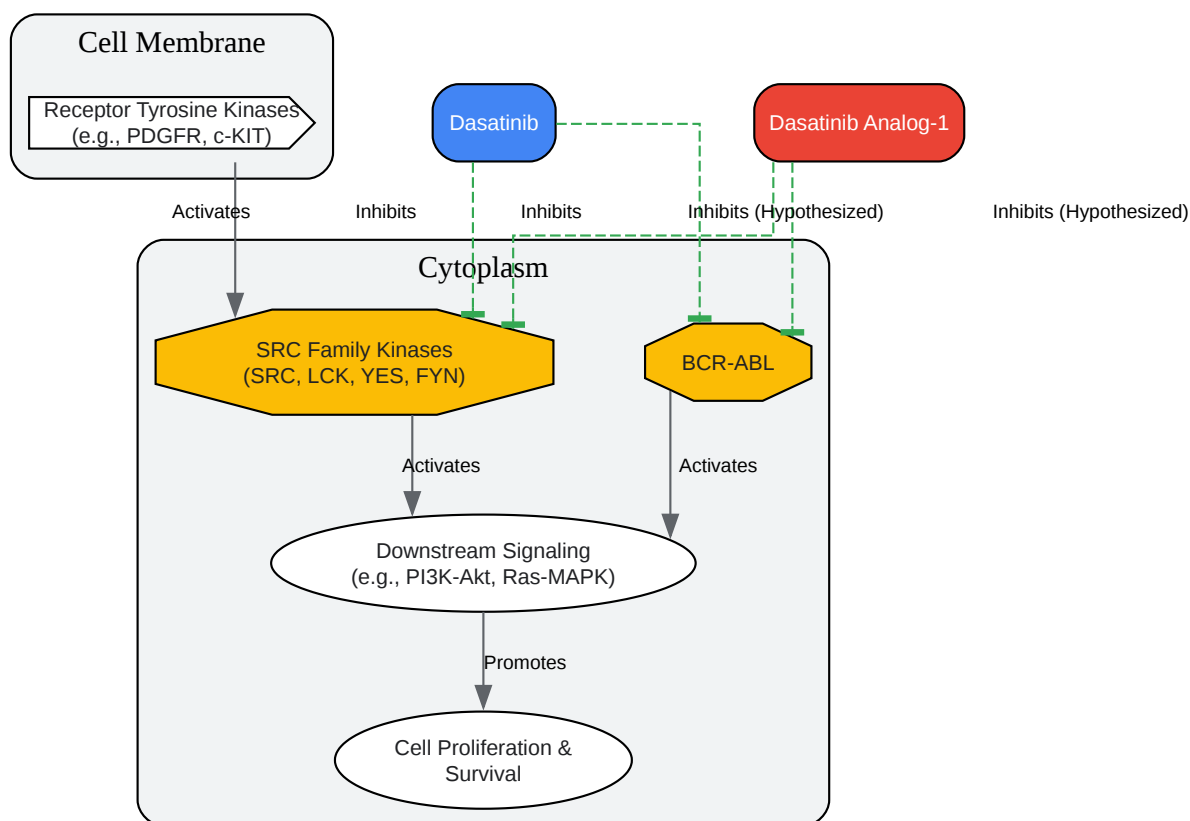
Pharmacokinetic Study

- **Animal Model:** Typically, rodents (mice or rats) are used.
- **Drug Administration:** A single dose of Dasatinib or **Dasatinib Analog-1** is administered orally or intravenously.
- **Sample Collection:** Blood samples are collected at various time points post-dosing via methods like tail vein or retro-orbital bleeding.
- **Sample Processing:** Plasma is separated from the blood samples.
- **Bioanalysis:** The concentration of the drug in plasma is quantified using a validated analytical method, such as LC-MS/MS.

- Data Analysis: Pharmacokinetic parameters (Tmax, Cmax, AUC, t1/2) are calculated using specialized software.

Signaling Pathways

Dasatinib is a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of BCR-ABL and SRC family kinases, which are crucial for the proliferation and survival of certain cancer cells.

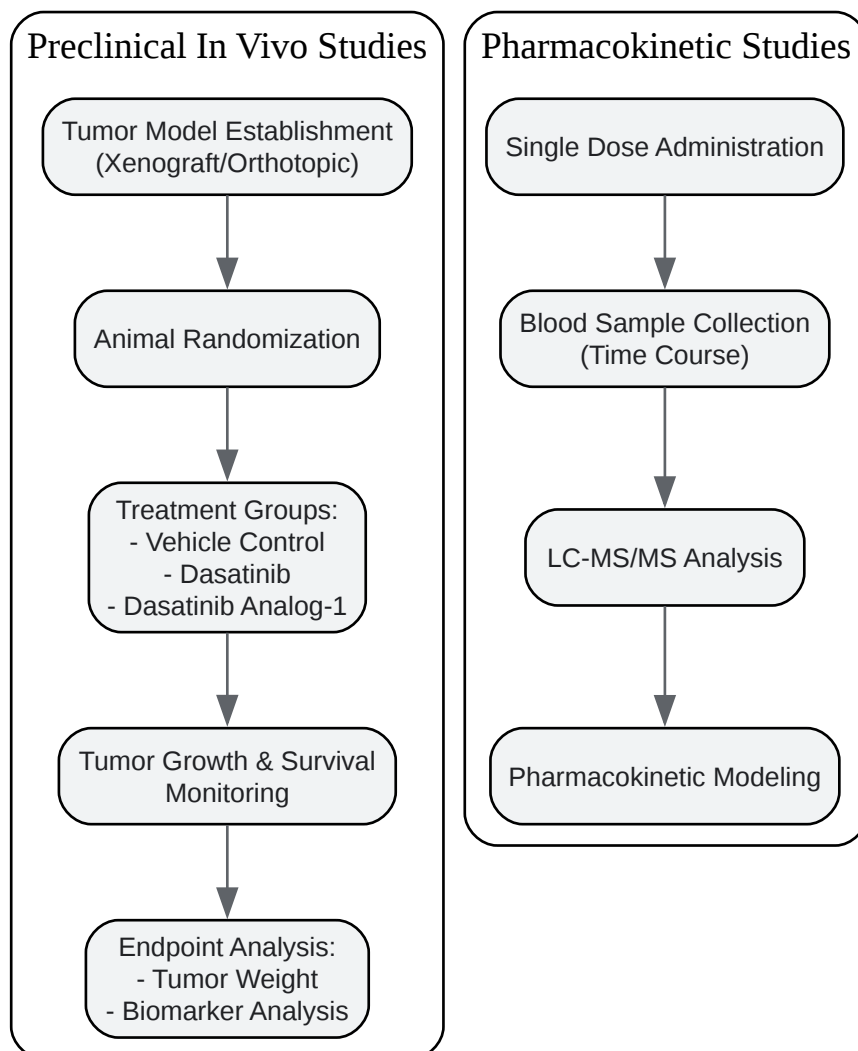


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Caption: Dasatinib Signaling Pathway Inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo comparison of Dasatinib and **Dasatinib Analog-1**.



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Caption: In Vivo Comparative Experimental Workflow.

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